Methyl hydrogenphosphonate

Vue d'ensemble

Description

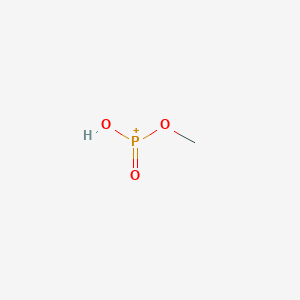

Methyl hydrogenphosphonate, also known as phosphonic acid monomethyl ester, is an organophosphorus compound with the molecular formula CH₅O₃P. It is a monomethyl ester of phosphonic acid and is characterized by the presence of a phosphorus atom bonded to a hydroxyl group, a methoxy group, and a hydrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl hydrogenphosphonate can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with methanol in the presence of a base, followed by hydrolysis. The reaction proceeds as follows: [ \text{PCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{PCl}_2 + \text{HCl} ] [ \text{CH}_3\text{PCl}_2 + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{PO}(OH)_2 + \text{HCl} ]

Another method involves the Michaelis-Arbuzov reaction, where trimethyl phosphite reacts with methyl iodide to form this compound: [ \text{(CH}_3\text{O})_3\text{P} + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{PO}(OCH}_3)_2 + \text{CH}_3\text{I} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are carried out in controlled environments to ensure high yield and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl hydrogenphosphonate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphonic acid and methanol.

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Nucleophiles like ammonia or ethanol can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Phosphonic acid and methanol.

Oxidation: Phosphonic acid derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl hydrogenphosphonate is primarily used as a reagent in the synthesis of organophosphorus compounds. It serves as a precursor for the preparation of phosphonate esters, which are crucial in various chemical reactions.

Reactions Involving this compound

- Hydrolysis : Under acidic or basic conditions, this compound can be hydrolyzed to yield phosphonic acid and methanol.

- Oxidation : It can be oxidized to form phosphonic acid derivatives.

- Substitution Reactions : The methoxy group can be substituted with nucleophiles such as amines or alcohols.

Table 1: Common Reactions of this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/Basic | Phosphonic Acid + Methanol |

| Oxidation | Oxidizing Agents (e.g., H₂O₂) | Phosphonic Acid Derivatives |

| Substitution | Nucleophiles (e.g., Ammonia) | Phosphonamides or Phosphonates |

Biological Applications

This compound is utilized in the synthesis of biologically active molecules, particularly in drug development. Its derivatives have shown potential as antiviral and anticancer agents.

Case Study: Antiviral Agents

Research has demonstrated that compounds derived from this compound exhibit significant antiviral activity. For instance, studies on phosphonates have shown their effectiveness against viral infections by inhibiting viral replication mechanisms.

Medical Applications

In medicine, this compound plays a role in developing therapeutic agents. Its derivatives are being explored for their potential in treating diseases such as cancer and viral infections.

Case Study: Anticancer Research

A study published in 2011 highlighted the synthesis of methylenebis(alkyl hydrogen phosphonates) using this compound as a starting material. These compounds exhibited promising anticancer properties, leading to further research into their mechanism of action and therapeutic potential .

Industrial Applications

This compound is employed in various industrial processes, including:

- Flame Retardants : It is used in formulations designed to reduce flammability.

- Plasticizers : Enhances flexibility and durability in plastic products.

- Corrosion Inhibitors : Forms protective layers on metal surfaces to prevent corrosion.

Case Study: Corrosion Inhibition

Research indicates that this compound derivatives effectively inhibit corrosion on carbon steel surfaces in acidic environments. These findings suggest its potential for use in protective coatings and treatments for metals.

Environmental Applications

The environmental impact of this compound is also being studied. Its role as a biodegradable alternative to traditional phosphonates is of particular interest, especially in applications like water treatment.

Data Table 2: Environmental Impact Studies

| Application | Findings |

|---|---|

| Water Treatment | Reduced phosphorus release compared to older formulations |

| Biodegradation Potential | Promising results indicating lower environmental persistence |

Mécanisme D'action

The mechanism of action of methyl hydrogenphosphonate involves its ability to form strong bonds with metal ions and other nucleophiles. This property makes it an effective chelating agent and a versatile intermediate in various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby interfering with their catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

Methyl hydrogenphosphonate can be compared with other similar compounds, such as:

Ethyl hydrogenphosphonate: Similar in structure but with an ethyl group instead of a methyl group. It exhibits similar reactivity but may have different physical properties.

Dimethyl phosphonate: Contains two methoxy groups instead of one. It is more resistant to hydrolysis and has different applications.

Phosphonic acid: The parent compound without any ester groups. It is more acidic and has different reactivity patterns.

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a valuable intermediate in both laboratory and industrial settings. Its ability to undergo various chemical transformations while maintaining a relatively simple structure allows for diverse applications.

Activité Biologique

Methyl hydrogenphosphonate (MHP) is an organophosphorus compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity of MHP, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate functional group, which is known for its ability to mimic phosphate in biological systems. The general structure can be represented as follows:

This structure allows MHP to interact with various biological molecules, influencing enzymatic processes and cellular functions.

Biological Activity

MHP exhibits a range of biological activities, primarily related to its role as an enzyme inhibitor and its potential cytotoxic effects. Its biological activities can be categorized as follows:

- Antiviral Activity : MHP and its derivatives have shown promising antiviral properties, especially against RNA viruses. These compounds can inhibit viral replication by interfering with the viral life cycle at multiple stages.

- Cytotoxic Effects : Studies have indicated that MHP may induce cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy. For instance, aminated phosphonates derived from MHP have demonstrated significant anti-pancreatic cancer properties at low micromolar concentrations .

- Enzyme Inhibition : MHP acts as an inhibitor of enzymes that utilize phosphates as substrates. This inhibition can disrupt critical metabolic pathways, leading to altered cellular functions and potential therapeutic effects against certain diseases .

Toxicological Profile

The toxicological profile of MHP has been extensively studied, particularly regarding its effects on mammalian models. Key findings include:

- Acute Toxicity : The acute oral LD50 values for MHP are reported to be approximately 2815 mg/kg for male B6C3F1 mice and 3283 mg/kg for male Fischer 344/N rats . These values indicate a moderate level of toxicity.

- Chronic Exposure Studies : Long-term studies have shown that chronic exposure to MHP can lead to significant health issues, including hepatocellular adenomas in mice and increased incidences of squamous-cell carcinomas in rats .

- Non-neoplastic Lesions : Non-cancerous lesions such as hyperplasia of the lung and forestomach have also been observed in animal studies following prolonged exposure to MHP .

Case Study 1: Anticancer Activity

A series of aminated (cyclopropylmethyl)phosphonates derived from MHP were synthesized and screened for biological activity against pancreatic cancer cells. The study revealed that certain derivatives exhibited potent inhibition of cell proliferation with IC50 values around 45 µM, highlighting the potential of phosphonate compounds in cancer therapeutics .

Case Study 2: Toxicological Assessment

In a two-year study involving Fischer 344/N rats, groups were administered varying doses of dimethyl hydrogen phosphite (a related compound) to assess long-term effects. The results indicated a significant increase in lung carcinomas among high-dose males and various non-neoplastic lesions across both sexes . This underscores the importance of understanding the toxicological implications of this compound derivatives.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

hydroxy-methoxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3O3P/c1-4-5(2)3/h1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKRTGZVYPZHCO-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929174 | |

| Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13590-71-1 | |

| Record name | Phosphonic acid, monomethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [Methoxy(oxo)-lambda~5~-phosphanylidene]oxidanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogenphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.